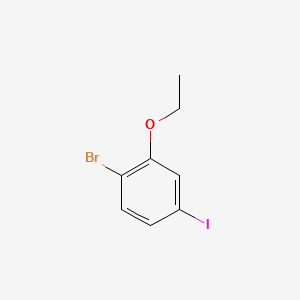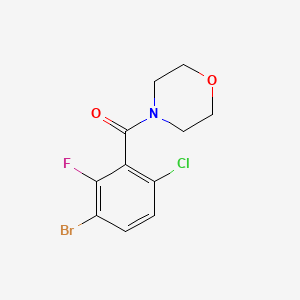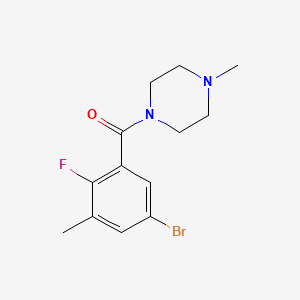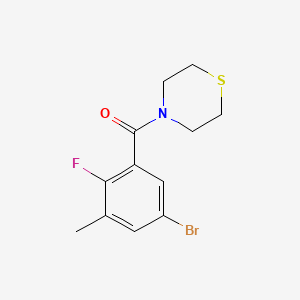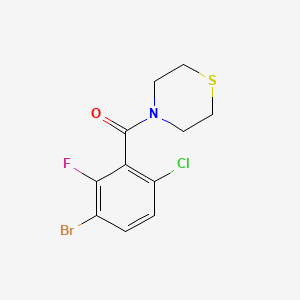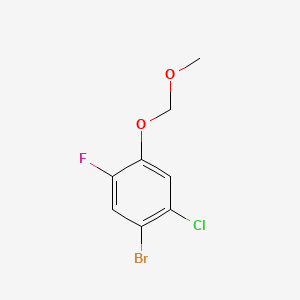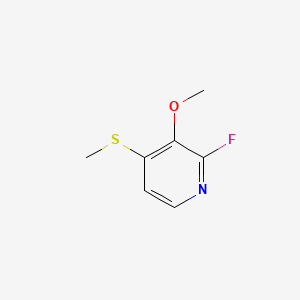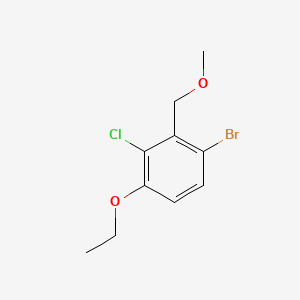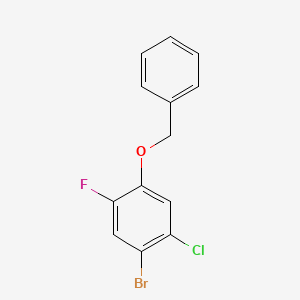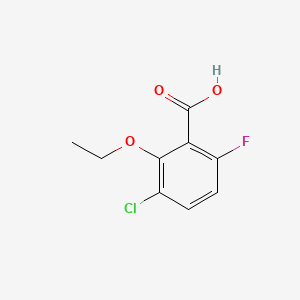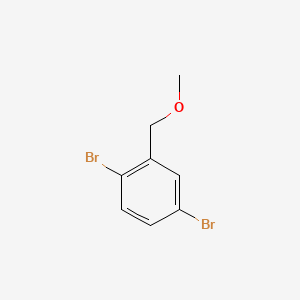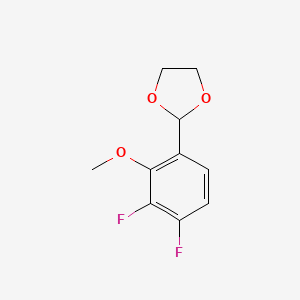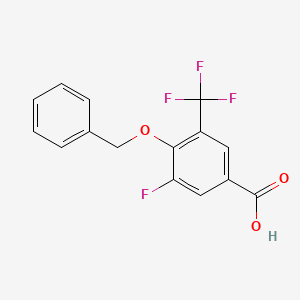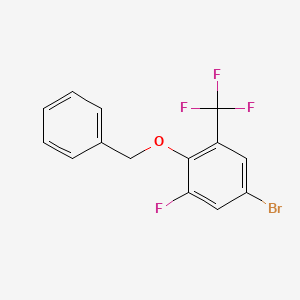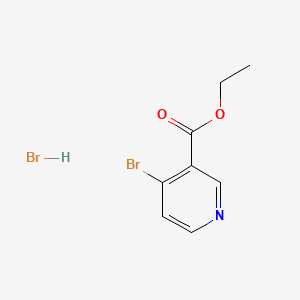
Ethyl 4-bromonicotinate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromonicotinate hydrobromide is an organic compound with the molecular formula C8H9Br2NO2. It is a derivative of nicotinic acid, where the ethyl ester is brominated at the 4-position and subsequently converted to its hydrobromide salt. This compound is primarily used in chemical research and synthesis due to its unique reactivity and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromonicotinate hydrobromide typically involves the bromination of ethyl nicotinate. The process begins with the esterification of nicotinic acid to form ethyl nicotinate, which is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The brominated product is then treated with hydrobromic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-bromonicotinate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl 4-aminonicotinate or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products
Substitution: Ethyl 4-aminonicotinate, ethyl 4-thionicotinate.
Reduction: Ethyl 4-aminonicotinate.
Oxidation: 4-bromonicotinic acid
Applications De Recherche Scientifique
Ethyl 4-bromonicotinate hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacturing of fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of ethyl 4-bromonicotinate hydrobromide involves its interaction with specific molecular targets. The bromine atom at the 4-position makes it a reactive site for nucleophilic substitution, allowing it to form covalent bonds with various biological molecules. This reactivity can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Ethyl 4-bromonicotinate hydrobromide can be compared with other brominated nicotinates and nicotinic acid derivatives:
Ethyl nicotinate: Lacks the bromine atom, making it less reactive in substitution reactions.
4-bromonicotinic acid: Similar bromination but lacks the ethyl ester group, affecting its solubility and reactivity.
Ethyl 3-bromonicotinate: Brominated at a different position, leading to different reactivity and applications
This compound stands out due to its specific bromination pattern and the presence of both the ethyl ester and hydrobromide salt, which confer unique properties and reactivity.
Propriétés
IUPAC Name |
ethyl 4-bromopyridine-3-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.BrH/c1-2-12-8(11)6-5-10-4-3-7(6)9;/h3-5H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQWHTLDZJIQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
